molecular formula C6H7Cl2N3 B1531569 5,6-Dichloro-N,N-dimethylpyrimidin-4-amine CAS No. 1823937-82-1

5,6-Dichloro-N,N-dimethylpyrimidin-4-amine

Cat. No.: B1531569
CAS No.: 1823937-82-1
M. Wt: 192.04 g/mol
InChI Key: AVISLJSTMDGSLX-UHFFFAOYSA-N
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Description

5,6-Dichloro-N,N-dimethylpyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C6H7Cl2N3. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-N,N-dimethylpyrimidin-4-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4-amino-2,6-dichloropyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their biological activity and application potential .

Scientific Research Applications

5,6-Dichloro-N,N-dimethylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it has been shown to suppress the generation of nitric oxide (NO) in inflammatory responses, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms at positions 5 and 6 of the pyrimidine ring enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

5,6-dichloro-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3/c1-11(2)6-4(7)5(8)9-3-10-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVISLJSTMDGSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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